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molecular formula C8H3BrCl2O2 B8513165 3-Bromo-5,6-dichloro-3H-isobenzofuran-1-one

3-Bromo-5,6-dichloro-3H-isobenzofuran-1-one

Cat. No. B8513165
M. Wt: 281.91 g/mol
InChI Key: YRGISQOMEZYQQW-UHFFFAOYSA-N
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Patent
US08071618B2

Procedure details

A suspension of 3-bromo-5,6-dichloro-3H-isobenzofuran-1-one (2.0 g) in 5% aqueous HCl (10 mL) and 80% aqueous dioxane (25 mL) were heated to reflux for 2 hours. The solvent was removed and the resulting residue re-dissolved in ethyl acetate, dried (magnesium sulfate) and concentrated. The resultant yellow solid was recrystallized from DCM/hexane to give the sub-title compound as a white solid (1.13 g, 73%); 1H NMR (400 MHz, CDCl3) δ 6.66 (0.84H, s), 7.95 (0.16H, s), 8.05 (0.84H), 8.12 (0.16H, s), 8.14 (0.84H, s), 8.41 (0.84H,), 10.41 (0.16H, s), 11.07 (0.16 H, brs).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
Br[CH:2]1[C:10]2[C:5](=[CH:6][C:7]([Cl:12])=[C:8]([Cl:11])[CH:9]=2)[C:4](=[O:13])[O:3]1.[O:14]1CCOCC1>Cl>[Cl:11][C:8]1[C:7]([Cl:12])=[CH:6][C:5]([C:4]([OH:3])=[O:13])=[C:10]([CH:2]=[O:14])[CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1OC(C2=CC(=C(C=C12)Cl)Cl)=O
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue re-dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resultant yellow solid was recrystallized from DCM/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1Cl)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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